molecular formula C11H18Cl2N4 B1623593 4,6-Dichloro-N-(1,1,3,3-tetramethylbutyl)-1,3,5-triazin-2-amine CAS No. 72058-41-4

4,6-Dichloro-N-(1,1,3,3-tetramethylbutyl)-1,3,5-triazin-2-amine

Cat. No. B1623593
CAS RN: 72058-41-4
M. Wt: 277.19 g/mol
InChI Key: HPFWYRKGZUGGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-N-(1,1,3,3-tetramethylbutyl)-1,3,5-triazin-2-amine is a useful research compound. Its molecular formula is C11H18Cl2N4 and its molecular weight is 277.19 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6-Dichloro-N-(1,1,3,3-tetramethylbutyl)-1,3,5-triazin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,6-Dichloro-N-(1,1,3,3-tetramethylbutyl)-1,3,5-triazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-N-(1,1,3,3-tetramethylbutyl)-1,3,5-triazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

72058-41-4

Molecular Formula

C11H18Cl2N4

Molecular Weight

277.19 g/mol

IUPAC Name

4,6-dichloro-N-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H18Cl2N4/c1-10(2,3)6-11(4,5)17-9-15-7(12)14-8(13)16-9/h6H2,1-5H3,(H,14,15,16,17)

InChI Key

HPFWYRKGZUGGPB-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)NC1=NC(=NC(=N1)Cl)Cl

Canonical SMILES

CC(C)(C)CC(C)(C)NC1=NC(=NC(=N1)Cl)Cl

Other CAS RN

72058-41-4

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Example 1(b) was repeated, except that the amounts of cyanuric chloride, mixed xylene, 1,1,3,3-tetramethylbutylamine and 20% aqueous hydroxide solution were changed to 53.0 grams (0.287 mole), 132 grams, 38.0 grams (0.294 mole) and 58.8 grams, respectively, to obtain a xylene solution of 2,4-dichloro-6-(1,1,3,3-tetramethylbutylamino)-1,3,5-triazine.
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Synthesis routes and methods II

Procedure details

Into a flask, 20 grams of water, 52.3 grams (0.284 mole) of cyanuric chloride and 130 grams of mixed xylenes having a boiling point of 138-141° C. were charged, and 37.5 grams (0.290 mole) of 1,1,3,3-tetramethylbutylamine was slowly and dropwise added into the mixture while maintaining the temperature at 8-10° C. Then, 57.9 grams of 20% aqueous hydroxide solution was slowly and dropwise added into the mixture while keeping the temperature at 8-10° C. After the reaction was complete, the oil (organic) and water phases were separated and the water phase was removed to obtain a xylene solution of 2,4-dichloro-6-(1,1,3,3-tetramethylbutylamino)-1,3,5-triazine,
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37.5 g
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57.9 g
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52.3 g
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xylenes
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130 g
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20 g
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Synthesis routes and methods III

Procedure details

Into a flask, 20 grams of water, 50.0 grams (0.271 mole) of cyanuric chloride and 125 grams of a mixed xylene were charged and 35.9 grams (0.278 mole) of 1,1,3,3-tetramethylbutylamine was slowly and dropwise added into the mixture while keeping the temperature at 8-10° C. Then, 55.5 grams of a 20% aqueous hydroxide solution was slowly and dropwise added into the mixture while keeping the temperature at 8-10C. After the reaction was complete, the oil (organic) and water phases were separated and the water phase was separated off to obtain a xylene solution of 2,4-dichloro-6-(1,1,3,3-tetramethylbutylamino)-1,3,5-triazine.
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20 g
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125 g
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35.9 g
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